molecular formula C13H21NO B13254536 N-(1-methoxypropan-2-yl)-2-propylaniline

N-(1-methoxypropan-2-yl)-2-propylaniline

Cat. No.: B13254536
M. Wt: 207.31 g/mol
InChI Key: DAWATWVIBRNYDJ-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-2-propylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxypropan-2-yl group attached to the nitrogen atom and a propyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2-propylaniline typically involves the reaction of 2-propylaniline with 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2-propylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2-propylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2-propylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-2-methylaniline
  • N-(1-methoxypropan-2-yl)-2-ethyl aniline
  • N-(1-methoxypropan-2-yl)-2-isopropylaniline

Uniqueness

N-(1-methoxypropan-2-yl)-2-propylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2-propylaniline

InChI

InChI=1S/C13H21NO/c1-4-7-12-8-5-6-9-13(12)14-11(2)10-15-3/h5-6,8-9,11,14H,4,7,10H2,1-3H3

InChI Key

DAWATWVIBRNYDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1NC(C)COC

Origin of Product

United States

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